1-(4-fluorophenyl)-6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
1-(4-fluorophenyl)-6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multiple steps, including the formation of the pyrazole ring, the thiophene ring, and the pyrazolopyrimidine core. Common reagents used in these reactions include fluorobenzene, thiophene derivatives, and various catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of thiophene to sulfoxide or sulfone derivatives.
Reduction: Reduction of the pyrazole ring to form dihydropyrazole derivatives.
Substitution: Halogenation or alkylation of the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions may vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions include various substituted pyrazolopyrimidines, sulfoxides, sulfones, and dihydropyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(4-fluorophenyl)-6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties. Researchers may investigate its effects on various biological systems to identify potential therapeutic applications.
Medicine
In medicine, this compound may be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new medications.
Industry
In industry, this compound may be used in the development of new materials, such as polymers and coatings. Its unique chemical properties can be leveraged to create products with enhanced performance and durability.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-6-((2-(5-(4-chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 1-(4-bromophenyl)-6-((2-(5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Uniqueness
1-(4-fluorophenyl)-6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to the presence of fluorine atoms, which can enhance its biological activity and stability. The combination of the pyrazolopyrimidine core with the thiophene and fluorophenyl groups provides a distinctive structure that sets it apart from similar compounds.
Properties
Molecular Formula |
C26H18F2N6O2S2 |
---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-6-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C26H18F2N6O2S2/c27-16-5-3-15(4-6-16)21-12-20(22-2-1-11-37-22)32-34(21)23(35)14-38-26-30-24-19(25(36)31-26)13-29-33(24)18-9-7-17(28)8-10-18/h1-11,13,21H,12,14H2,(H,30,31,36) |
InChI Key |
DWMUVRGDQRFGKT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3)C6=CC=C(C=C6)F |
Origin of Product |
United States |
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